
1,3,2-Benzodioxaborole, 2-butoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Benzodioxaborole, 2-butoxy- is an organic compound that belongs to the class of benzodioxaboroles These compounds are characterized by a boron atom integrated into a dioxaborole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaborole, 2-butoxy- typically involves the reaction of catechol with boric acid or boron trihalides, followed by the introduction of a butoxy group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures. Solvents like toluene or dichloromethane are commonly used.
Industrial Production Methods
On an industrial scale, the production of 1,3,2-Benzodioxaborole, 2-butoxy- may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts to enhance the reaction efficiency and reduce the reaction time is also common. The final product is usually purified through recrystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Benzodioxaborole, 2-butoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can yield boron-containing alcohols or hydrocarbons.
Substitution: The butoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted benzodioxaboroles, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,2-Benzodioxaborole, 2-butoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Industry: It is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3,2-Benzodioxaborole, 2-butoxy- involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which is crucial for its biological activity. The compound can also participate in electron transfer reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,2-Benzodioxaborole, 2-(1-octenyl)-
- 2-Bromo-1,3,2-benzodioxaborole
- Bis(catecholato)diboron
Uniqueness
1,3,2-Benzodioxaborole, 2-butoxy- is unique due to its butoxy group, which imparts distinct chemical properties compared to other benzodioxaboroles. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
3488-87-7 |
|---|---|
Molekularformel |
C10H13BO3 |
Molekulargewicht |
192.02 g/mol |
IUPAC-Name |
2-butoxy-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C10H13BO3/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3 |
InChI-Schlüssel |
AANCNHZLOROQSC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC2=CC=CC=C2O1)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


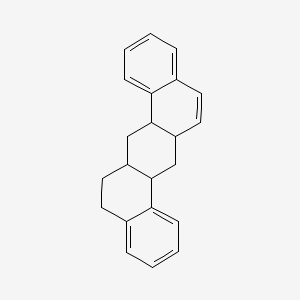
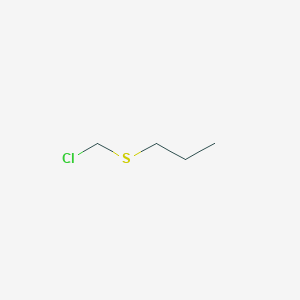
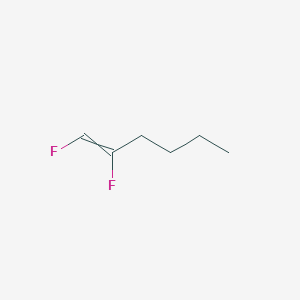
![4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol](/img/structure/B14163186.png)

![(3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B14163201.png)


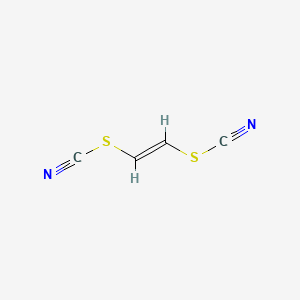
![7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane](/img/structure/B14163226.png)

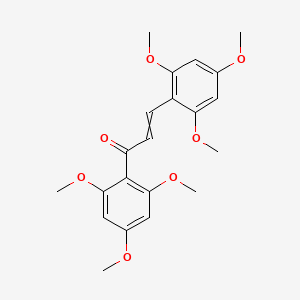
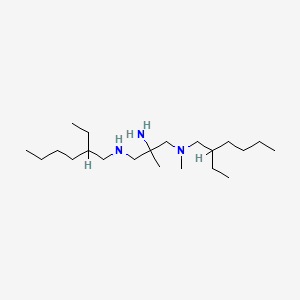
![{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile](/img/structure/B14163248.png)
